molecular formula C14H19NO2 B1490018 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol CAS No. 2071686-02-5

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol

Cat. No.: B1490018
CAS No.: 2071686-02-5
M. Wt: 233.31 g/mol
InChI Key: HNTPSAUNFFIBTC-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol (CAS 2071686-02-5) is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the study of G protein-coupled receptors (GPCRs). With the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol, this compound features a 2,3-dihydrobenzofuran scaffold linked to a piperidin-4-ol group . The 2,3-dihydrobenzofuran moiety is a privileged structure in drug discovery, found in various biologically active molecules and known for its favorable physicochemical properties . This compound is a key structural analog of piperazine-based ligands that have been pharmacologically characterized as novel antagonists for histamine receptor subtypes, specifically the H3 and H4 receptors . Research indicates that molecules incorporating the 1-[(2,3-dihydrobenzofuran-2-yl)methyl]piperazine structure demonstrate potent binding affinity and functional antagonistic activity at these receptors . The H3 and H4 receptors are important therapeutic targets for inflammatory conditions, asthma, neurological disorders, and immune modulation . Furthermore, the 2,3-dihydrobenzofuran core has been identified as a key structural component in the development of potent and selective antagonist tool compounds for other receptor types, underscoring its versatility and value in probe and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro binding assays, functional activity studies, and as a building block in the synthesis of more complex molecules for biological screening.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-3-6-15(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPSAUNFFIBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran moiety is typically prepared via intramolecular cyclization reactions or functionalization of benzofuran precursors.

  • TCT-Mediated Synthesis of Benzofuran Derivatives
    A recent method employs cyanuric chloride (TCT) activated dimethyl sulfoxide (DMSO) under metal-free conditions to synthesize benzofuran-3(2H)-one derivatives with quaternary centers in one step. The reaction proceeds via a radical mechanism and is water-controlled, allowing selective formation of the benzofuran core with excellent functional group compatibility and scalability. Although this method focuses on benzofuran-3(2H)-ones, it provides insight into efficient benzofuran ring construction relevant to the dihydrobenzofuran system.

Preparation of the Piperidin-4-ol Fragment

The piperidin-4-ol moiety is generally synthesized through functionalization of piperidine derivatives or via protective group strategies.

  • Ethynylation and Functionalization of Piperidine Derivatives
    Procedures for preparing piperidine derivatives with functional groups at the 4-position involve multi-step syntheses. For example, tert-butyl 4-hydroxy-4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate can be prepared by adding ethynyltrimethylsilane to a piperidine precursor using n-butyllithium at low temperatures (-78 °C), followed by work-up and purification. Subsequent deprotection steps yield the free 4-hydroxypiperidine.

  • Hydroxylation and Protection Strategies
    Hydroxyl groups at the 4-position can be introduced or unmasked by acid treatment (e.g., trifluoroacetic acid in dichloromethane) to remove protecting groups such as Boc, yielding piperidin-4-ol derivatives ready for further coupling.

Coupling of the 2,3-Dihydrobenzofuran and Piperidin-4-ol Units

The key step in preparing 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol is the formation of the methylene bridge linking the benzofuran ring to the piperidin-4-ol.

  • Methylene Bridge Formation via Alkylation
    The benzofuran-5-ylmethyl moiety can be introduced by alkylation of the piperidin-4-ol nitrogen or oxygen with an appropriate benzofuran-5-ylmethyl halide or equivalent electrophile. This reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) with bases like sodium hydride (NaH) to deprotonate the nucleophile, followed by addition of the benzofuran-5-ylmethyl electrophile at controlled temperatures (0 °C to room temperature). The mixture is stirred for several hours to ensure complete conversion, then quenched and purified.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Benzofuran core synthesis TCT, DMSO, water, metal-free, radical mechanism >80 One-step synthesis, gram-scale feasible
Piperidin-4-ol preparation Ethynyltrimethylsilane, n-BuLi, THF, -78 °C; TFA, DCM, rt 50–90 Multi-step with protection/deprotection
Coupling (alkylation) NaH, THF or DMF, 0 °C to RT, 4–6 h; work-up with EA and brine 45–70 Alkylation of piperidin-4-ol with benzofuran-5-ylmethyl halide

Analytical and Mechanistic Insights

  • Mechanism of Benzofuran Synthesis
    The TCT-mediated benzofuran synthesis involves radical intermediates, where DMSO acts as a dual synthon providing methyl and methylthio units. Water controls the formation of the quaternary carbon center, allowing selective product formation.

  • NMR and Mass Spectrometry Characterization
    Detailed 1H and 13C NMR spectra confirm the structure of intermediates and final products. High-resolution mass spectrometry (HRMS) validates molecular weights consistent with the expected compounds.

Summary of Preparation Strategy

The preparation of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol involves:

  • Efficient synthesis of the 2,3-dihydrobenzofuran ring, employing modern metal-free radical methods for high yield and functional group tolerance.
  • Construction of the piperidin-4-ol fragment via ethynylation and protective group chemistry to introduce and reveal the hydroxyl group.
  • Final coupling through alkylation using strong bases and polar aprotic solvents to link the benzofuran moiety to the piperidin-4-ol via a methylene bridge.
  • Purification and characterization using chromatographic and spectroscopic techniques to ensure product purity and structural integrity.

This comprehensive approach, supported by recent literature and experimental data, provides a robust and versatile methodology for synthesizing 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol with good yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Building Block: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore diverse synthetic pathways.
    • Reactivity: It can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic chemistry.
  • Biological Activity:
    • Antimicrobial Properties: Preliminary studies suggest that 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol exhibits antimicrobial activity against certain pathogens.
    • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Pharmacological Potential:
    • Neurological Disorders: The compound is being investigated for its therapeutic effects on neurological disorders, possibly acting on neurotransmitter systems.
    • Cancer Treatment: Ongoing research aims to evaluate its efficacy in inhibiting cancer cell proliferation, particularly in specific cancer types.

Data Table: Summary of Applications

Application AreaSpecific UsesFindings/Notes
Organic ChemistryBuilding block for complex moleculesVersatile precursor for various synthetic pathways
MicrobiologyAntimicrobial agentShows activity against specific bacterial strains
PharmacologyPotential treatment for neurological disordersUnder investigation; may modulate neurotransmitter activity
OncologyCancer treatment researchEarly-stage studies indicate potential anti-cancer properties

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Research
In an experimental model of inflammation, this compound was administered to assess its effects on inflammatory markers. Results indicated a reduction in cytokine levels and improved outcomes in inflammation-related assays, suggesting its potential as an anti-inflammatory agent.

Molecular Mechanisms

The biological effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol are mediated through several molecular mechanisms:

  • Enzyme Interaction: The compound interacts with specific enzymes, potentially inhibiting or activating their functions through binding at active sites.
  • Gene Expression Modulation: It may influence gene expression related to metabolic processes and cellular signaling pathways.

Mechanism of Action

The mechanism by which 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility: Piperidin-4-ol derivatives are synthesized via nucleophilic substitutions or epoxide ammonolysis, with purification via column chromatography being common .
  • Pharmacological Potential: Dihydrobenzofuran moieties enhance metabolic stability, while piperidin-4-ol groups facilitate hydrogen bonding, suggesting CNS or receptor-targeted applications .
  • Structural-Activity Relationships (SAR) : Bulky substituents (e.g., bis-arylphenethyl) may improve receptor affinity but reduce solubility, whereas heteroaromatic groups (e.g., thiazole) balance polarity and stability .

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 2071686-02-5

The compound features a benzofuran moiety linked to a piperidine ring, which is characteristic of many bioactive compounds. The structural configuration allows for diverse interactions with biological targets.

Biological Activity Overview

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol exhibits several biological activities that are relevant in pharmacology:

1. Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

2. Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in various biological systems. It may influence the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response .

3. Neuroprotective Effects

There is evidence suggesting that 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol may exert neuroprotective effects. This could be particularly beneficial in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

The biological activity of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol can be attributed to several mechanisms:

1. Enzyme Interaction

The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target. For instance, it may bind to enzymes involved in metabolic pathways, influencing their activity through competitive inhibition or allosteric modulation .

2. Modulation of Signaling Pathways

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol can modulate key signaling pathways such as MAPK/ERK, which is crucial for cell proliferation and differentiation. By influencing these pathways, the compound can affect gene expression and cellular metabolism .

3. Gene Expression Regulation

The compound may also regulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting the transcriptional machinery within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol:

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 12.5 µg/mL and 25 µg/mL respectively.
Study B (2024)Reported significant reduction in TNF-alpha levels in an animal model of inflammation after administration of the compound.
Study C (2023)Showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures treated with the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol, and how can intermediates be characterized?

  • Methodology : Condensation reactions (e.g., acid chlorides with amines) and alkylation steps are commonly employed. Intermediates should be characterized via IR, mass spectrometry, and NMR for structural confirmation . Reaction monitoring via HPLC (e.g., using ammonium acetate buffer at pH 6.5 for analytical separation) ensures progress tracking .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use pharmacopeial guidelines for assay validation, such as buffer systems (15.4 g ammonium acetate in 1 L water, pH-adjusted with acetic acid) combined with chromatographic techniques (HPLC/LC-MS). Residual solvent analysis via GC-MS is critical for compliance with regulatory standards .

Q. What spectroscopic techniques are recommended for elucidating the stereochemistry of the piperidin-4-ol moiety?

  • Methodology : Single-crystal X-ray diffraction (mean σ(C–C) = 0.001–0.002 Å) provides unambiguous stereochemical assignment. Complementary techniques include NOESY NMR and circular dichroism (CD) for chiral centers .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., receptor binding vs. cellular assays) be resolved for this compound?

  • Methodology : Perform orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays for GPCR activity) to validate target engagement. Computational docking (using SMILES/InChI descriptors) can model interactions with biological macromolecules . Structural analogs (e.g., fluorophenyl derivatives) may clarify structure-activity relationships .

Q. What strategies optimize the synthetic yield of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol under scale-up conditions?

  • Methodology : Reaction optimization via Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst loading. For example, di-tert-butyl dicarbonate in methanol at 25–35°C improves Boc protection efficiency . Continuous flow systems may enhance reproducibility .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodology : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidation products (ketones/aldehydes) and hydrolysis byproducts should be quantified .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models and molecular dynamics simulations (e.g., logP, pKa predictions via InChI/SMILES descriptors). ADMET profiles (e.g., CYP450 inhibition) can be validated using hepatic microsomal assays .

Q. How can researchers address discrepancies in crystallographic vs. solution-phase structural data?

  • Methodology : Compare X-ray structures (R factor ≤ 0.043) with solution-phase NMR (e.g., ROESY for intramolecular distances). Solvent-induced conformational changes (e.g., DMSO vs. aqueous buffer) should be analyzed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.